molecular formula C6H6ClFN2O2 B11905095 4-Chloro-5-(2-fluoroethoxy)pyridazin-3(2H)-one CAS No. 1346697-70-8

4-Chloro-5-(2-fluoroethoxy)pyridazin-3(2H)-one

Cat. No.: B11905095
CAS No.: 1346697-70-8
M. Wt: 192.57 g/mol
InChI Key: DYCMKEZWTPRYFK-UHFFFAOYSA-N
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Description

4-Chloro-5-(2-fluoroethoxy)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family This compound is characterized by the presence of a chloro group at the 4th position, a fluoroethoxy group at the 5th position, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(2-fluoroethoxy)pyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyridazine and 2-fluoroethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Steps: The 4-chloropyridazine undergoes nucleophilic substitution with 2-fluoroethanol to form the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors may be used.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(2-fluoroethoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloro and fluoroethoxy groups can participate in substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazinones.

Scientific Research Applications

4-Chloro-5-(2-fluoroethoxy)pyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(2-fluoroethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-(2-methoxyethoxy)pyridazin-3(2H)-one: Similar structure but with a methoxyethoxy group instead of a fluoroethoxy group.

    4-Chloro-5-(2-ethoxy)pyridazin-3(2H)-one: Similar structure but with an ethoxy group instead of a fluoroethoxy group.

Uniqueness

4-Chloro-5-(2-fluoroethoxy)pyridazin-3(2H)-one is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical and biological properties

Properties

CAS No.

1346697-70-8

Molecular Formula

C6H6ClFN2O2

Molecular Weight

192.57 g/mol

IUPAC Name

5-chloro-4-(2-fluoroethoxy)-1H-pyridazin-6-one

InChI

InChI=1S/C6H6ClFN2O2/c7-5-4(12-2-1-8)3-9-10-6(5)11/h3H,1-2H2,(H,10,11)

InChI Key

DYCMKEZWTPRYFK-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=O)C(=C1OCCF)Cl

Origin of Product

United States

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